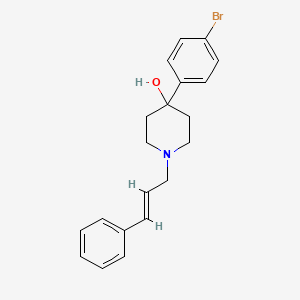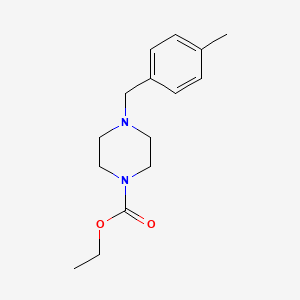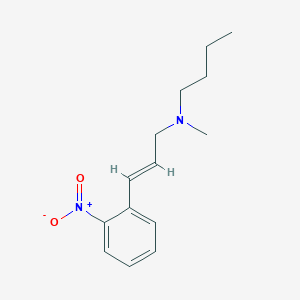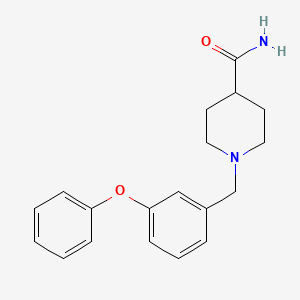![molecular formula C19H25N5 B3852232 N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3852232.png)
N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline
Overview
Description
N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline is a chemical compound that is commonly used in scientific research. It is also known as DPA-714 and is classified as a selective ligand for the translocator protein (TSPO). TSPO is a protein that is located on the outer mitochondrial membrane and is involved in various physiological processes. DPA-714 is widely used in research to study the mechanism of action of TSPO and its role in different biological processes.
Mechanism of Action
DPA-714 binds to TSPO on the outer mitochondrial membrane, leading to the activation of various signaling pathways. TSPO is involved in the regulation of mitochondrial function, apoptosis, and inflammation. DPA-714 has been shown to modulate these processes, leading to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. It has anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. DPA-714 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, DPA-714 has been shown to modulate mitochondrial function and apoptosis, which may be useful in the treatment of cancer and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
DPA-714 has several advantages for lab experiments. It is a highly selective ligand for TSPO, making it an ideal compound for studying the role of TSPO in different physiological processes. DPA-714 is also easy to synthesize, making it readily available for research purposes. However, DPA-714 has some limitations for lab experiments. It has a relatively short half-life, which may limit its use in long-term studies. In addition, DPA-714 has limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for research on DPA-714. One area of research is the development of new TSPO ligands with improved pharmacokinetic properties. Another area of research is the identification of new therapeutic targets for DPA-714, particularly in the treatment of neurodegenerative diseases. Finally, further research is needed to elucidate the precise mechanism of action of DPA-714 and its role in different physiological processes.
Scientific Research Applications
DPA-714 is widely used in scientific research to study the role of TSPO in different physiological processes. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic target for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been used to study the role of TSPO in cancer and cardiovascular diseases.
properties
IUPAC Name |
N,N-dimethyl-4-[(E)-3-(4-pyrimidin-2-ylpiperazin-1-yl)prop-1-enyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-22(2)18-8-6-17(7-9-18)5-3-12-23-13-15-24(16-14-23)19-20-10-4-11-21-19/h3-11H,12-16H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOFDXIDYVBFRR-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[(E)-3-(4-pyrimidin-2-ylpiperazin-1-yl)prop-1-enyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[benzyl(3-chlorobenzyl)amino]ethanol](/img/structure/B3852153.png)
![ethyl 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-piperidinecarboxylate](/img/structure/B3852163.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3852166.png)

![2-[4-(4-butoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3852180.png)
![[1-(3-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B3852188.png)
![4-[(4-methyl-1H-imidazol-5-yl)methyl]thiomorpholine](/img/structure/B3852192.png)
![4-[3-(2-ethyl-1-piperidinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B3852204.png)



![1,1'-[(2-phenylethyl)imino]di(2-propanol)](/img/structure/B3852231.png)

